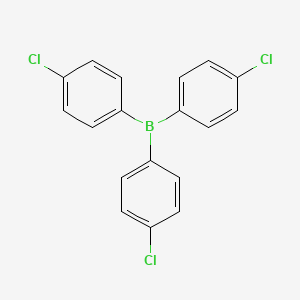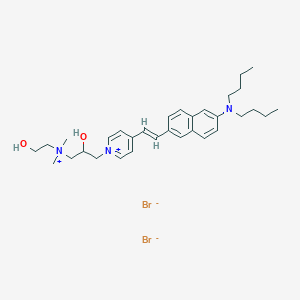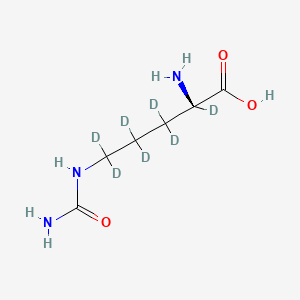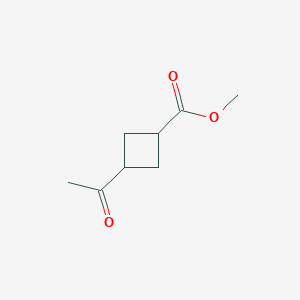
Tris(4-chlorophenyl)borane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(4-chlorophenyl)borane, also known as tris(4-chlorophenoxy)borane, is an organoboron compound with the chemical formula C18H12BCl3O3. This compound is characterized by the presence of three 4-chlorophenyl groups attached to a central boron atom. It is a member of the triarylborane family, known for their significant applications in organic synthesis and catalysis due to their strong Lewis acidity.
准备方法
Synthetic Routes and Reaction Conditions: Tris(4-chlorophenyl)borane can be synthesized through the reaction of boron trichloride (BCl3) with 4-chlorophenol in the presence of a base. The reaction typically proceeds as follows: [ \text{BCl}_3 + 3 \text{C}_6\text{H}_4\text{ClOH} \rightarrow \text{B}(\text{C}_6\text{H}_4\text{ClO})_3 + 3 \text{HCl} ] The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trichloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated systems for reagent addition and product isolation is common in industrial settings.
化学反应分析
Types of Reactions: Tris(4-chlorophenyl)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the borane to borohydrides.
Substitution: The 4-chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Various substituted boranes depending on the reagents used.
科学研究应用
Tris(4-chlorophenyl)borane has a wide range of applications in scientific research:
Chemistry: It is used as a Lewis acid catalyst in organic synthesis, facilitating reactions such as hydrosilylation and polymerization.
Biology: The compound’s ability to form stable complexes with biomolecules makes it useful in biochemical assays and drug delivery systems.
Medicine: Research is ongoing into its potential use in medicinal chemistry for the development of new therapeutic agents.
Industry: It is employed in the production of advanced materials, including polymers and electronic components.
作用机制
The mechanism by which tris(4-chlorophenyl)borane exerts its effects is primarily through its strong Lewis acidity. The boron atom, being electron-deficient, can accept electron pairs from donor molecules, facilitating various chemical transformations. This property is exploited in catalysis, where the compound activates substrates by coordinating to electron-rich sites, thereby lowering the activation energy of the reaction.
相似化合物的比较
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and stability, it is widely used in catalysis and polymerization reactions.
Tris(2,4,6-trifluorophenyl)borane: Another strong Lewis acid, used in hydroboration and other organic transformations.
Uniqueness: Tris(4-chlorophenyl)borane is unique due to the presence of chlorine atoms on the phenyl rings, which can influence its reactivity and stability. The electron-withdrawing effect of the chlorine atoms enhances the Lewis acidity of the boron center, making it a more effective catalyst in certain reactions compared to its fluorinated counterparts.
属性
CAS 编号 |
28445-30-9 |
|---|---|
分子式 |
C18H12BCl3 |
分子量 |
345.5 g/mol |
IUPAC 名称 |
tris(4-chlorophenyl)borane |
InChI |
InChI=1S/C18H12BCl3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12H |
InChI 键 |
POHXDOXYWWLTGL-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13896563.png)
![4-(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-5-ethylthiophene-2-carboxylic acid](/img/structure/B13896573.png)
![Tert-butyl 1,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid)](/img/structure/B13896574.png)

![Tert-butyl (1R,4R,5S)-5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13896593.png)


![tert-butyl 3-(hydroxymethyl)-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13896619.png)



![1-[(S)-2-Hydroxy-1-(phenylmethyl)ethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate](/img/structure/B13896648.png)

![Methyl 7-(2-methoxy-5-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13896655.png)
